![molecular formula C26H16Br4N2O3 B11705012 2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)
2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) typically involves a multi-step process. One common method includes the reaction of 4,6-dibromophenol with a suitable aldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 2,2’-oxybis(benzene-4,1-diamine) under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Applications De Recherche Scientifique
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-methoxyphenol): Similar structure but with methoxy groups instead of bromine atoms.
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol): Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Formule moléculaire |
C26H16Br4N2O3 |
|---|---|
Poids moléculaire |
724.0 g/mol |
Nom IUPAC |
2,4-dibromo-6-[[4-[4-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H16Br4N2O3/c27-17-9-15(25(33)23(29)11-17)13-31-19-1-5-21(6-2-19)35-22-7-3-20(4-8-22)32-14-16-10-18(28)12-24(30)26(16)34/h1-14,33-34H |
Clé InChI |
DUKADOPRWIQVPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)OC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


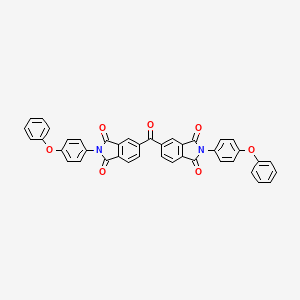
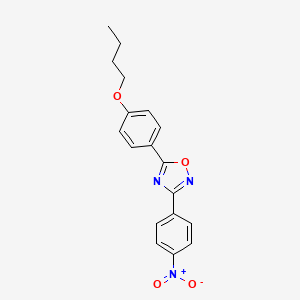
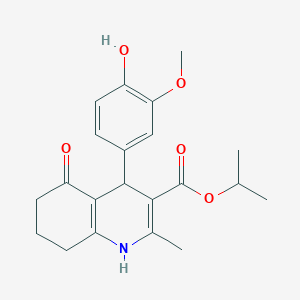
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
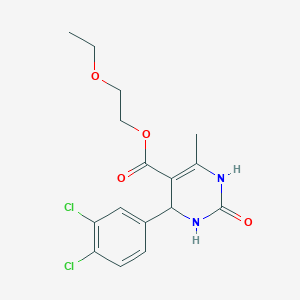
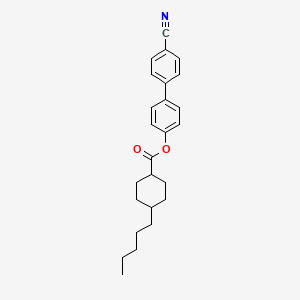
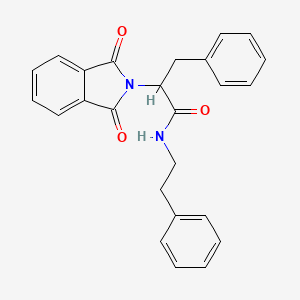
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
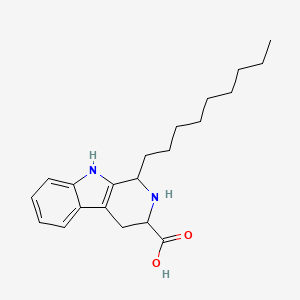
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
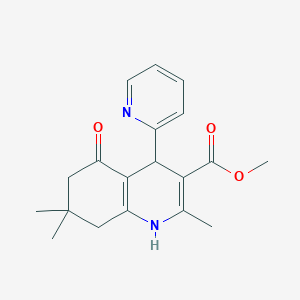
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
